N-butyl-2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide
Overview
Description
N-butyl-2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide, also known as BMVC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BMVC is a hydrazinecarboxamide derivative that possesses a quinoline and a thienyl moiety. The compound has been studied extensively for its anticancer and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of N-butyl-2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide is not fully understood. However, studies have suggested that the compound may exert its anticancer and anti-inflammatory effects by inhibiting various enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are known to contribute to inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-butyl-2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation of the compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the study of N-butyl-2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide. One potential direction is to investigate the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for combination therapy with other anticancer and anti-inflammatory agents. Finally, the development of more soluble derivatives of this compound may overcome the limitations of the compound's low solubility in water.
Scientific Research Applications
N-butyl-2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide has been extensively studied for its potential as an anticancer and anti-inflammatory agent. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
1-butyl-3-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-4-11-21-20(26)24-23-19(25)15-12-17(18-10-9-13(2)27-18)22-16-8-6-5-7-14(15)16/h5-10,12H,3-4,11H2,1-2H3,(H,23,25)(H2,21,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNJKJUTZQWYHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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